molecular formula C27H33N3O7 B6334664 Fmoc-L-Lys(Eei-Aoa)-OH CAS No. 1008512-24-0

Fmoc-L-Lys(Eei-Aoa)-OH

Cat. No.: B6334664
CAS No.: 1008512-24-0
M. Wt: 511.6 g/mol
InChI Key: KQLBWRZJQDHXST-XDRVCWSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Lys(Eei-Aoa)-OH is a protected lysine derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and an ethoxyethylidene-aminooxyacetyl (Eei-Aoa) moiety protecting the ε-amino side chain. This dual protection strategy ensures orthogonal deprotection during peptide assembly, enabling selective removal of the Fmoc group under basic conditions (e.g., piperidine) while retaining the Eei-Aoa group for later functionalization or conjugation. Such derivatives are critical for synthesizing complex peptides with site-specific modifications, particularly in drug delivery and biomaterial development .

Properties

IUPAC Name

(2S)-6-[[2-[(E)-1-ethoxyethylideneamino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O7/c1-3-35-18(2)30-37-17-25(31)28-15-9-8-14-24(26(32)33)29-27(34)36-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)/b30-18+/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLBWRZJQDHXST-XDRVCWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Eei-Aoa)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). The ε-amino group of lysine is protected with the Eei-Aoa group (ethoxyethylidene acetal of aminooxyacetic acid) to prevent side reactions during peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Lys(Eei-Aoa)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU, DIPEA, and DMF.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Lys(Eei-Aoa)-OH is used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and functionalities. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides.

Biology

In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

In medicine, these peptides are used in the development of peptide-based drugs and therapeutic agents. They are also used in vaccine development and as diagnostic tools.

Industry

In the industrial sector, this compound is used in the production of peptides for various applications, including cosmetics, food additives, and agricultural products.

Mechanism of Action

The mechanism of action of Fmoc-L-Lys(Eei-Aoa)-OH involves the selective protection of the lysine amino group, allowing for controlled peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for further reactions. The Eei-Aoa group protects the ε-amino group of lysine, preventing side reactions and ensuring the integrity of the peptide sequence.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Fmoc-L-Lys Derivatives

Compound Protecting Group cLogP* Critical Gelation Concentration (CGC) Primary Application
Fmoc-L-Lys(Fmoc)-Asp-OH Fmoc (ε), Asp (C-terminus) 5.51 0.001 wt% Supramolecular hydrogels
Fmoc-L-Lys(Boc)-OH Boc (ε) 4.96 N/A Orthogonal SPPS
Fmoc-L-Lys(N3)-OH Azide (ε) N/A N/A Click chemistry conjugation
Fmoc-L-Lys(Dde)-OH Dde (ε) N/A N/A Selective biotinylation
Fmoc-L-Lys(Eei-Aoa)-OH Eei-Aoa (ε) N/A N/A Site-specific peptide modification

*Calculated using Molinspiration ().

Gelation Performance
  • Fmoc-L-Lys(Fmoc)-Asp-OH exhibits exceptional gelation ability (CGC = 0.001 wt%) due to strong π–π stacking between Fmoc groups and hydrophilic Asp residues. However, its base-labile Fmoc groups limit pH-triggered gelation methods .
  • Dehydropeptides (e.g., Fmoc-L-Lys(Boc)-Gly-OH) have higher CGCs (0.04–0.1 wt%) but superior solubility in alkaline conditions, enabling pH-responsive hydrogel formation .
Stability and Deprotection
  • Boc and Dde groups are stable under Fmoc deprotection conditions, allowing sequential modifications. Dde can be selectively removed with hydrazine for site-specific biotinylation .
  • Eei-Aoa offers unique stability under basic conditions, enabling late-stage functionalization without premature side-chain reactions.

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